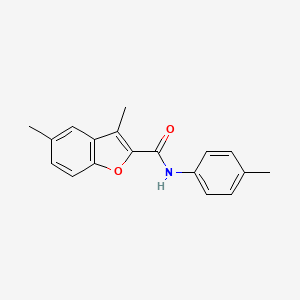

3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Description

3,5-Dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 1-benzofuran core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 2 is further functionalized with a 4-methylphenyl substituent. This compound is structurally characterized by its fused aromatic system (benzofuran) and hydrophobic methyl groups, which enhance lipophilicity and influence intermolecular interactions .

Properties

IUPAC Name |

3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-4-7-14(8-5-11)19-18(20)17-13(3)15-10-12(2)6-9-16(15)21-17/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDJZBXUKLRQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine, such as 4-methylphenylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Cores

(a) 1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-1,3-Dihydroisobenzofuran-5-Carboxamide

- Core Structure : Dihydroisobenzofuran (partially saturated benzofuran derivative) with a carboxamide group.

- Substituents: 4-Fluorophenyl and 3-dimethylaminopropyl groups.

- The dimethylaminopropyl chain increases polarity and may influence solubility .

(b) 3,5-Dimethyl-N-[4-(Thiophen-2-yl)-1,2,5-Oxadiazol-3-yl]-1-Benzofuran-2-Carboxamide

- Core Structure : Benzofuran with 3,5-dimethyl substitution.

- Substituents : Oxadiazole-thiophene hybrid group at the carboxamide position.

- Key Differences : The oxadiazole-thiophene moiety introduces heterocyclic complexity, which could alter electronic properties and binding interactions compared to the simpler 4-methylphenyl group .

Table 1: Benzofuran-Based Carboxamides Comparison

Heterocyclic Analogues with Varied Cores

(a) Oxazolo[4,5-d]Pyrimidine Derivatives ()

- Core Structure : Oxazolo[4,5-d]pyrimidine (fused oxazole-pyrimidine system).

- Substituents : 4-Methylphenyl and phenyl groups.

- Key Differences : The oxazole-pyrimidine core introduces nitrogen atoms, enhancing hydrogen-bonding capacity and polarity relative to the oxygen-only benzofuran system. This may improve solubility but reduce membrane permeability .

(b) Chalcogen-Containing Compounds ()

- Core Structure : Benzoxabismole (Group 16 elements).

- Substituents : Trifluoromethyl and 4-methylphenyl groups.

- Key Differences : The inclusion of bismuth and trifluoromethyl groups introduces steric bulk and electron-withdrawing effects, which are absent in the target compound. Such features could impact reactivity and stability .

Table 2: Heterocyclic Analogues Comparison

| Compound Type | Core Structure | Key Functional Groups | Potential Impact on Properties |

|---|---|---|---|

| Target Compound | Benzofuran | Methyl, carboxamide | Balanced lipophilicity, stability |

| Oxazolo[4,5-d]Pyrimidines | Oxazole-pyrimidine | Nitrogen heteroatoms | Enhanced solubility, polarity |

| Benzoxabismole Derivatives | Benzoxabismole | Bismuth, trifluoromethyl | High steric hindrance, reactivity |

Substituent-Driven Comparisons

- Methyl vs. Fluorine : The target compound’s 4-methylphenyl group contributes to hydrophobicity, whereas fluorinated analogues (e.g., ) may exhibit improved metabolic resistance due to fluorine’s electronegativity .

- Carboxamide vs. Nitrile/Ester : Carboxamide groups (as in the target compound) support hydrogen bonding, which is absent in nitrile or ester derivatives (e.g., 3,5-dimethylbenzonitrile or esters in ). This difference could influence target affinity or crystallinity .

Research Implications and Limitations

While the provided evidence lacks explicit pharmacological or physicochemical data, structural comparisons suggest:

Lipophilicity : Methyl groups in the target compound likely enhance membrane permeability compared to polar oxazolo-pyrimidines .

Synthetic Utility : Commercial availability () implies stability and scalability, whereas fluorinated or bismuth-containing analogues may face synthetic challenges .

Biological Activity

3,5-Dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is . The compound features a benzofuran core with methyl and phenyl substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.34 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biochemical effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways.

- DNA Interaction : Potential interference with DNA replication or transcription has been suggested but requires further investigation .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

These results suggest that the compound can induce apoptosis through mitochondrial pathways, as indicated by increased activity of caspases involved in programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.

Study 1: Anticancer Efficacy

A study published in ACS Medicinal Chemistry Letters explored the efficacy of benzofuran derivatives, including this compound, against cancer cell lines. The findings demonstrated significant cytotoxicity in leukemia cells and highlighted the structure's importance in enhancing biological activity .

Study 2: Structure-Activity Relationship

A review article detailed the SAR of benzofuran derivatives and their anticancer activities. It was noted that modifications to the benzofuran structure could enhance potency against various cancer types, suggesting that further optimization of this compound could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of substituted phenols or ketones. For example, a cascade [3,3]-sigmatropic rearrangement and aromatization strategy has been employed for structurally related benzofuran derivatives (e.g., 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran) using NaH in THF to drive deprotonation and ring closure . Yield optimization may involve solvent selection (e.g., dry THF), temperature control (e.g., 0°C for sensitive intermediates), and stoichiometric adjustments of reagents like NaH.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer: Analytical techniques include:

- HPLC-MS to confirm molecular weight and purity.

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions, such as the methyl groups on the benzofuran ring and the 4-methylphenylamide moiety.

- Elemental analysis to validate empirical formula consistency.

For related benzofuran carboxamides, these methods are standard for ensuring structural fidelity .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or hydrolase targets) using fluorometric or colorimetric substrates. For example, PP1 (a pyrazolo-pyrimidine kinase inhibitor) was tested using collagenase assays with statistical significance determined via Student’s t-test or ANOVA . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for initial potency evaluation.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For a related sulfonamide-benzodiazacyclopentadecine compound, SCXRD revealed bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Hirshfeld surface analysis further quantified contact contributions (e.g., H···O/N interactions at 25–30% of total surface contacts) . Such methods clarify conformational stability and packing behavior.

Q. How do structural modifications (e.g., substituent variations) impact enzyme binding affinity?

- Methodological Answer: Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical binding residues. For instance, replacing the 4-methylphenyl group with a bulkier substituent (e.g., 4-fluorophenyl) may sterically hinder binding pockets, as seen in analogs like N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide . Free energy calculations (MM-PBSA) quantify ΔG changes to validate hypotheses.

Q. How should conflicting data on biological activity be addressed (e.g., contradictory IC₅₀ values across studies)?

- Methodological Answer: Conduct a meta-analysis with strict inclusion criteria:

- Normalize data to common assay conditions (e.g., pH 7.4, 25°C).

- Compare buffer systems (e.g., Tris vs. PBS) and co-solvents (e.g., DMSO concentration ≤1%).

- Validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). For example, discrepancies in PP1 activity were resolved by standardizing collagenase sources and substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.